molecular formula C8H8BNO4 B2487367 (E)-(3-(2-Nitrovinyl)phenyl)boronic acid CAS No. 850567-99-6

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid

Cat. No. B2487367
M. Wt: 192.97
InChI Key: WBBJYMBZMJTILK-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of phenylboronic acids and derivatives, including compounds similar to (E)-(3-(2-Nitrovinyl)phenyl)boronic acid, often involves transition-metal-catalyzed cross-coupling reactions, such as Suzuki coupling, which allows for the formation of C-B bonds. These methods are characterized by their versatility and high efficiency, enabling the introduction of various functional groups into the phenylboronic acid structure (Roscales & Csákÿ, 2018).

Molecular Structure Analysis

The molecular structure of phenylboronic acids, including (E)-(3-(2-Nitrovinyl)phenyl)boronic acid, features a boronic acid group attached to a phenyl ring, which can be further modified with substituents like nitrovinyl groups. These modifications influence the molecular conformation and electronic properties of the compound. Structural studies often reveal how substituents affect the molecule's reactivity and binding characteristics with diols (Adamczyk-Woźniak et al., 2019).

Chemical Reactions and Properties

Phenylboronic acids participate in various chemical reactions, notably in the formation of boronate esters through the interaction with diols under physiological conditions. This reversible reaction is fundamental for the application of phenylboronic acids in sensing and recognition mechanisms. The presence of electron-withdrawing or -donating groups, such as a nitro group, significantly affects the Lewis acidity of the boronic acid, modifying its binding affinity towards diols (Jian et al., 2021).

Physical Properties Analysis

The physical properties of phenylboronic acids, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. The introduction of nitrovinyl groups can alter these properties, affecting the compound's stability and solubility. Studies on similar compounds have shown that modifications in the phenyl ring can lead to significant changes in these physical properties, influencing their practical applications (Ziessel et al., 2006).

Chemical Properties Analysis

The chemical properties of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid, such as acidity, reactivity towards nucleophiles, and ability to undergo oxidation or reduction, are significantly influenced by the presence of the nitrovinyl group. This group can enhance the electron-withdrawing capacity of the compound, affecting its reactivity and interaction with other molecules. The acidity of boronic acids is a crucial parameter for their reactivity and is affected by substituents on the phenyl ring (Bektenova, 2010).

Scientific Research Applications

Optical Modulation in Nanotechnology

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid and related phenyl boronic acids have been utilized in the optical modulation of carbon nanotubes. These compounds play a crucial role in saccharide recognition and anchoring hydrophilic polymer backbones to the surfaces of hydrophobic graphene or carbon nanotubes. This functionality is particularly important in the context of single-walled carbon nanotubes (SWNTs), where phenyl boronic acids can influence SWNT photoluminescence quantum yield and respond to saccharide binding (Mu et al., 2012).

Bioconjugation Techniques

The compound has been studied for its application in bioconjugation techniques, where it is used in tandem with other boronic acid functional groups. This dual application facilitates sequential cross-coupling through nickel- and copper-catalyzed processes, leading to the creation of multifunctional probes and complex bioconjugates (Miller et al., 2021).

Fluorescent Probing and Sensing

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid, along with other derivatives, has been explored in the development of fluorescent probes. These probes have applications in sensing biological active substances and are critical in disease prevention, diagnosis, and treatment. Their fluorescence properties vary depending on the structure and are significant in the detection of carbohydrates and other bioactive substances (Huang et al., 2012).

Food Industry Applications

In the food industry, this compound's boronic acid derivatives have been used for the specific reduction of fructose in food matrices like fruit juice. Their ability to form esters with diol structures allows for selective binding and modification of sugar composition in these matrices, demonstrating their potential utility in food processing and quality control (Pietsch & Richter, 2016).

Catalysis in Organic Chemistry

Boronic acids, including (E)-(3-(2-Nitrovinyl)phenyl)boronic acid, are versatile molecules used in various organic reactions. They serve as catalysts in reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals, illustrating their role in synthesizing complex organic compounds (Hashimoto et al., 2015).

Safety And Hazards

While specific safety data for “(E)-(3-(2-Nitrovinyl)phenyl)boronic acid” is not available, boronic acids in general should be handled with care. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

Boronic acids are being increasingly used in diverse areas of research, including sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Their unique properties and versatility make them promising candidates for future research and development.

properties

IUPAC Name

[3-[(E)-2-nitroethenyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-6,11-12H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBJYMBZMJTILK-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=C[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC(=CC=C1)/C=C/[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.